2-Amino-8-methylquinazolin-4(3H)-one
Overview
Description
2-Amino-8-methylquinazolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C9H9N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with an amino group at the 2-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazolinone ring. The reaction conditions often include heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-8-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the methyl group at the 8-position.
8-Methylquinazolin-4(3H)-one: Lacks the amino group at the 2-position.
2-Amino-6-methylquinazolin-4(3H)-one: Has a methyl group at the 6-position instead of the 8-position.
Uniqueness
2-Amino-8-methylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 2-position and the methyl group at the 8-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Properties
IUPAC Name |
2-amino-8-methyl-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZAHIPYDRNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116836-27-2 | |
Record name | 2-amino-8-methyl-4(1H)-quinazolinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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